molecular formula C18F34O3 B3117895 Perfluorononanoic anhydride CAS No. 228407-54-3

Perfluorononanoic anhydride

Cat. No.: B3117895
CAS No.: 228407-54-3
M. Wt: 910.1 g/mol
InChI Key: IIIXEKBUKKRQNN-UHFFFAOYSA-N
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Description

Perfluorononanoic anhydride is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. This compound is primarily used in industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluorononanoic anhydride can be synthesized through the reaction of perfluorononanoic acid with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The process involves heating the mixture to facilitate the formation of the anhydride.

Industrial Production Methods

Industrial production of this compound often involves the oxidation of a linear fluorotelomer olefin mixture containing F(CF2)8CH=CH2. This method is preferred due to its efficiency and scalability. The resulting product is then purified to obtain the desired anhydride.

Chemical Reactions Analysis

Types of Reactions

Perfluorononanoic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form perfluorononanoic acid.

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Reduction: Can be reduced to form perfluorononanoic acid derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous conditions at room temperature.

    Nucleophilic Substitution: Requires nucleophiles like amines or alcohols, often in the presence of a base to neutralize the acid by-product.

    Reduction: Involves reducing agents such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Major Products Formed

    Hydrolysis: Produces perfluorononanoic acid.

    Nucleophilic Substitution: Forms amides and esters.

    Reduction: Yields reduced perfluorononanoic acid derivatives.

Scientific Research Applications

Perfluorononanoic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce perfluorinated groups into molecules.

    Biology: Studied for its interactions with biological membranes due to its lipophobic nature.

    Medicine: Investigated for potential use in drug delivery systems owing to its stability and resistance to metabolic degradation.

    Industry: Employed in the production of fluoropolymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of perfluorononanoic anhydride involves its interaction with biological membranes and proteins. The compound’s strong carbon-fluorine bonds and lipophobic nature allow it to integrate into lipid bilayers, potentially disrupting cell membrane integrity. Additionally, it can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctane sulfonic acid (PFOS)
  • Perfluorohexane sulfonic acid (PFHxS)

Uniqueness

Perfluorononanoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to other perfluorinated compounds. This makes it particularly useful in synthetic chemistry for introducing perfluorinated groups into molecules.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F34O3/c19-3(20,5(23,24)7(27,28)9(31,32)11(35,36)13(39,40)15(43,44)17(47,48)49)1(53)55-2(54)4(21,22)6(25,26)8(29,30)10(33,34)12(37,38)14(41,42)16(45,46)18(50,51)52
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIXEKBUKKRQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18F34O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

910.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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